3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile
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Overview
Description
3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile is an organic compound with the molecular formula C21H22N2O and a molecular weight of 318.41 g/mol . This compound features a unique oxetane ring structure, which is known for its stability and reactivity in various chemical reactions.
Preparation Methods
The synthesis of 3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile typically involves the reaction of 3,3-dimethyl-4,4-diphenyloxetan-2-one with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The oxetane ring structure allows it to form stable complexes with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile stands out due to its unique oxetane ring structure, which imparts stability and reactivity. Similar compounds include:
- 3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylbutanenitrile
- 3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpentanenitrile These compounds share similar structural features but differ in their side chains, leading to variations in their chemical and biological properties .
Properties
CAS No. |
55044-24-1 |
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Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(3,3-dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C21H22N2O/c1-16(14-22)15-23-19-20(2,3)21(24-19,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,15H2,1-3H3 |
InChI Key |
JHTFTWHXRYJBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=C1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C#N |
Origin of Product |
United States |
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